molecular formula C6H11BrO B2911197 (2S,3R)-2-(Bromomethyl)-3-methyloxolane CAS No. 2219373-67-6

(2S,3R)-2-(Bromomethyl)-3-methyloxolane

Cat. No.: B2911197
CAS No.: 2219373-67-6
M. Wt: 179.05 g/mol
InChI Key: UYAUKJPGWASXGX-WDSKDSINSA-N
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Description

(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with a unique structure that includes a bromomethyl group and a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,3R)-3-methyloxolane-2-methanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Bromomethyl)-3-methyloxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alkanes and other reduced forms.

Scientific Research Applications

(2S,3R)-2-(Bromomethyl)-3-methyloxolane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(Chloromethyl)-3-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (2S,3R)-2-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.

    (2S,3R)-2-(Methoxymethyl)-3-methyloxolane: Features a methoxymethyl group, which alters its reactivity profile.

Uniqueness

(2S,3R)-2-(Bromomethyl)-3-methyloxolane is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its significance in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

2219373-67-6

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(2R,3S)-2-(bromomethyl)-3-methyloxolane

InChI

InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

UYAUKJPGWASXGX-WDSKDSINSA-N

SMILES

CC1CCOC1CBr

Isomeric SMILES

C[C@H]1CCO[C@H]1CBr

Canonical SMILES

CC1CCOC1CBr

solubility

not available

Origin of Product

United States

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